Benzyl ((4-(aminomethyl)phenyl)(imino)methyl)carbamate hydrochloride
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Overview
Description
Benzyl (NE)-N-[amino-[4-(aminomethyl)phenyl]methylidene]carbamate;hydrochloride is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly in the protection of amine groups. This compound is notable for its role in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (NE)-N-[amino-[4-(aminomethyl)phenyl]methylidene]carbamate;hydrochloride typically involves the protection of amine groups using carbamate groups. Common reagents used in this process include di-tert-butyl dicarbonate (Boc2O), benzyl chloroformate (CBzCl), and 9-fluorenylmethyl chloroformate (FMOC-Cl) . The protection process involves the reaction of the amine with the carbonyl carbon of the carbonate, forming a tetrahedral intermediate, followed by the elimination of oxygen to form the protected amine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Benzyl (NE)-N-[amino-[4-(aminomethyl)phenyl]methylidene]carbamate;hydrochloride undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, catalytic hydrogenation for reduction, and various oxidizing agents for oxidation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with TFA results in the formation of the free amine, while oxidation with KMnO4 can lead to the formation of carboxylic acids .
Scientific Research Applications
Benzyl (NE)-N-[amino-[4-(aminomethyl)phenyl]methylidene]carbamate;hydrochloride has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of benzyl (NE)-N-[amino-[4-(aminomethyl)phenyl]methylidene]carbamate;hydrochloride involves the protection of amine groups through the formation of carbamate groups. The protected amine can then undergo various chemical reactions without interference from the amine group. The molecular targets and pathways involved include the carbonyl carbon of the carbonate and the amine group of the substrate .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the additional amino group.
Di-tert-butyl dicarbonate (Boc2O): Commonly used for amine protection but has different reactivity and stability.
9-Fluorenylmethyl carbamate (FMOC): Another protecting group for amines with distinct deprotection conditions.
Uniqueness
Benzyl (NE)-N-[amino-[4-(aminomethyl)phenyl]methylidene]carbamate;hydrochloride is unique due to its specific structure, which allows for selective protection and deprotection of amine groups under mild conditions. This makes it particularly useful in complex organic synthesis and peptide chemistry .
Properties
CAS No. |
172348-75-3 |
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Molecular Formula |
C16H18ClN3O2 |
Molecular Weight |
319.78 g/mol |
IUPAC Name |
benzyl N-[4-(aminomethyl)benzenecarboximidoyl]carbamate;hydrochloride |
InChI |
InChI=1S/C16H17N3O2.ClH/c17-10-12-6-8-14(9-7-12)15(18)19-16(20)21-11-13-4-2-1-3-5-13;/h1-9H,10-11,17H2,(H2,18,19,20);1H |
InChI Key |
DSPVJUXCNSZCRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(=N)C2=CC=C(C=C2)CN.Cl |
Related CAS |
162698-22-8 |
Origin of Product |
United States |
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